![molecular formula C18H16N2O3S B6506579 N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide CAS No. 1421528-06-4](/img/structure/B6506579.png)
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
The compound “N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. A common method for synthesizing benzofuran derivatives involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .Molecular Structure Analysis
The molecular structure of “N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide” is complex, containing a benzofuran ring, a benzothiazole ring, and a carboxamide group . The benzofuran ring is a heterocyclic compound consisting of a fused benzene and furan ring .Chemical Reactions Analysis
Benzofuran derivatives can undergo a variety of chemical reactions. For instance, they can undergo metal-free cyclization, oxidative cyclization, and hydroalkoxylation reactions . They can also undergo isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization .Scientific Research Applications
Anti-Tumor Activity
Benzofuran derivatives have been extensively studied for their anti-tumor potential. N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide falls into this category. Research indicates that it may inhibit tumor growth and proliferation, making it a promising candidate for cancer therapy . Further investigations are needed to understand its precise mechanisms and potential clinical applications.
Antibacterial Properties
The compound also exhibits antibacterial activity. Researchers have explored its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Investigating its mode of action and potential applications in treating bacterial infections is an ongoing area of interest .
Anti-Oxidative Effects
Oxidative stress plays a crucial role in various diseases. Benzofuran derivatives, including our compound of interest, have demonstrated anti-oxidative properties. These compounds scavenge free radicals and protect cells from oxidative damage. Understanding their specific mechanisms and potential therapeutic applications is essential .
Anti-Viral Potential
Given the global impact of viral infections, compounds with anti-viral activity are highly sought after. N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide has been investigated for its anti-hepatitis C virus (HCV) activity. Researchers believe it could be a valuable therapeutic agent for managing HCV infections .
Novel Synthetic Methods
Researchers have developed novel methods for constructing benzofuran rings. For instance, a unique free radical cyclization cascade allows the synthesis of complex polycyclic benzofuran compounds. Additionally, proton quantum tunneling has been employed to construct benzofuran rings with high yield and minimal side reactions. These synthetic approaches expand the compound’s potential applications .
Potential Natural Drug Lead
Considering its diverse biological activities, N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide holds promise as a natural drug lead compound. Researchers continue to explore its therapeutic potential and evaluate its safety and efficacy .
Future Directions
The future directions for the study of “N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of new synthetic methodologies could also be a focus of future research .
properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-14(11-5-6-15-12(9-11)7-8-23-15)10-19-17(22)18-20-13-3-1-2-4-16(13)24-18/h1-6,9,14,21H,7-8,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDHATBJUWSIEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide |
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